N-Methyl-2,4-dinitrobenzamide Structural Identity Verification Data
The primary verifiable distinction of N-Methyl-2,4-dinitrobenzamide (CAS 374632-12-9) relative to its analogs lies in its unique molecular structure. The compound is defined by a benzene ring with nitro substituents at the 2- and 4-positions and an N-methylated benzamide group, yielding a molecular formula of C8H7N3O5 and a molecular weight of 225.16 g/mol . The canonical SMILES string, CNC(=O)C1=CC=C([N+](=O)[O-])C=C1[N+](=O)[O-], provides a precise digital fingerprint that distinguishes it from other dinitrobenzamide isomers . This specific substitution pattern contrasts with other dinitrobenzamides such as N-methyl-3,5-dinitrobenzamide, which has a different nitro group arrangement .
| Evidence Dimension | Molecular structure and substitution pattern |
|---|---|
| Target Compound Data | 2,4-dinitro substitution with N-methyl amide; C8H7N3O5; MW 225.16 g/mol |
| Comparator Or Baseline | N-methyl-3,5-dinitrobenzamide: 3,5-dinitro substitution; same molecular formula (C8H7N3O5) but different regioisomer |
| Quantified Difference | Structural isomerism; nitro group positions differ (2,4- vs. 3,5-) |
| Conditions | Structural elucidation via NMR, MS, or computational chemistry |
Why This Matters
Correct structural assignment ensures that procurement is for the intended regioisomer, as different nitro positioning can lead to divergent chemical reactivity and biological properties in research applications.
